molecular formula C19H19NO4 B1229146 N-Methylnandigerine CAS No. 5544-68-3

N-Methylnandigerine

Cat. No.: B1229146
CAS No.: 5544-68-3
M. Wt: 325.4 g/mol
InChI Key: WOIZHRXESCUSGM-UHFFFAOYSA-N
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Description

N-Methylnandigerine is an amorphous alkaloid isolated from the plant Hernandia ovigera. It belongs to the aporphine group of alkaloids and has been characterized as the hydrobromide. The compound has a molecular formula of C19H19NO4 and a molecular weight of 325.36 g/mol . It is known for its significant pharmacological properties, including antiplatelet and vasorelaxing actions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylnandigerine can be synthesized through the N-methylation of nandigerine. This process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is typically carried out in an organic solvent such as acetone or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction of nandigerine from Hernandia ovigera followed by its methylation. The extraction process includes maceration of the plant material in a suitable solvent, followed by filtration and concentration. The crude extract is then subjected to chromatographic techniques to isolate nandigerine, which is subsequently methylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: N-Methylnandigerine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation at the nitrogen atom, which enhances its pharmacological properties, particularly its antiplatelet and vasorelaxing actions. This methylation also differentiates it from other similar compounds, providing distinct chemical and biological characteristics.

Properties

IUPAC Name

18-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(21)18(22-2)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIZHRXESCUSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970780
Record name 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-68-3
Record name N-Methylnandigerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005544683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylnandigerine
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N-Methylnandigerine
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N-Methylnandigerine
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N-Methylnandigerine
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N-Methylnandigerine

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